![molecular formula C12H18ClIN2O B4082991 2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride](/img/structure/B4082991.png)
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride
Overview
Description
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group, an iodophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride typically involves the following steps:
Formation of the amide bond: The reaction between 3-iodoaniline and diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Acetylation: The intermediate amide is then acetylated using acetic anhydride to form the final product.
Hydrochloride formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Use of automated reactors: to control temperature and reaction time.
Purification techniques: like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The diethylamino group may interact with receptors or enzymes, while the iodophenyl group can enhance binding affinity. The compound may modulate signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)-N-(4-iodophenyl)acetamide;hydrochloride: Similar structure with the iodine atom at the para position.
2-(dimethylamino)-N-(3-iodophenyl)acetamide;hydrochloride: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride is unique due to the specific positioning of the iodine atom and the presence of the diethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(diethylamino)-N-(3-iodophenyl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O.ClH/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11;/h5-8H,3-4,9H2,1-2H3,(H,14,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLMPCHXNVQPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC(=CC=C1)I.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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